molecular formula C15H13N3O3S2 B2665887 N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 892856-65-4

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2665887
CAS No.: 892856-65-4
M. Wt: 347.41
InChI Key: AOEJREYYLDTOGN-UHFFFAOYSA-N
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Description

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Future Directions

Future research could focus on the design and development of different thiazole derivatives, given their diverse biological activities . Further molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This could provide valuable insights for the design and development of potent antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-6-isopropylbenzothiazole with 5-nitrothiophene-2-carboxylic acid under suitable conditions . The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides

Uniqueness

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide stands out due to its unique combination of a benzothiazole moiety with a nitrothiophene carboxamide group. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-nitro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-8(2)9-3-4-10-12(7-9)23-15(16-10)17-14(19)11-5-6-13(22-11)18(20)21/h3-8H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEJREYYLDTOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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